2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 4-chlorophenyl group and at position 1 with an acetamide side chain. The acetamide nitrogen is further substituted with a 3-methylpyridin-2-yl group. Pyridazinone derivatives are known for diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibition properties .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-12-3-2-10-20-18(12)21-16(24)11-23-17(25)9-8-15(22-23)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEJFJZYPKCAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 3-methyl-2-pyridinecarboxylic acid chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridazinone core or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer and inflammation.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Pyridazinone Derivatives
Compound 6b ():
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Differences: The pyridazinone core is substituted with a 4-chlorophenylpiperazinyl group instead of a simple 4-chlorophenyl. The acetamide is linked to an antipyrine (pyrazolone) moiety, unlike the 3-methylpyridin-2-yl group in the target compound.
- Antipyrine moieties are associated with cyclooxygenase inhibition, whereas the pyridinyl group in the target compound may favor kinase interactions .
Compound from :
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide
- Key Differences :
- Fluorine replaces chlorine at the phenyl para position.
- The acetamide is linked to pyridin-2-yl instead of 3-methylpyridin-2-yl.
- Functional Impact: Fluorine’s electronegativity may reduce metabolic stability compared to chlorine.
Acetamide Side Chain Variations
Compound 8a ():
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide
- Key Differences: The acetamide is substituted with a 4-bromophenyl group. A methylthio-benzyl group replaces the 4-chlorophenyl on the pyridazinone.
- Functional Impact :
Compound 6e ():
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Differences: A benzylpiperidinyl group replaces the 4-chlorophenyl on the pyridazinone. The acetamide is linked to a dimethylpyrazolone group.
- Pyrazolone moieties are associated with analgesic activity, diverging from the target compound’s likely kinase-targeted design .
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The target compound’s lower molecular weight and LogP suggest better solubility than Compound 6b but similar lipophilicity to the fluorinated analog.
- IR data indicate consistent carbonyl environments across analogs, critical for maintaining hydrogen-bonding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
